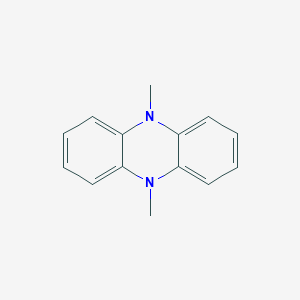

5,10-Dihydro-5,10-dimethylphenazine

Beschreibung

Significance of Phenazine (B1670421) Derivatives in Chemical and Materials Science

Phenazine derivatives represent a crucial class of nitrogen-containing heterocyclic compounds that have garnered substantial attention across chemical and materials science. nih.govresearchgate.net Their remarkable properties, including redox activity, photosensitivity, and conductivity, make them versatile for a wide array of applications. nih.govmdpi.com These compounds are foundational in the development of advanced materials due to their unique electronic and optical characteristics. researchgate.netchemimpex.com

In the realm of materials science, phenazine derivatives are integral to the advancement of organic electronics. chemimpex.com They are utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells, where their ability to facilitate efficient electron transfer contributes to the performance and stability of these devices. chemimpex.com Furthermore, their vibrant colors have led to their use in the synthesis of dyes and pigments. chemimpex.com The structural modifiability of phenazines allows for the fine-tuning of their properties, enabling the creation of materials for specific functions. nih.gov

The redox-active nature of phenazines is particularly significant. nih.govresearchgate.net This property is harnessed in energy storage systems, such as lithium-ion batteries, where dihydrophenazine-based materials have been explored as superior cathode materials. nih.govrsc.org Their ability to undergo stable and reversible redox cycles is a key factor in these applications. mdpi.comresearchgate.net Researchers are also investigating phenazine derivatives for use in aqueous organic flow batteries, aiming to develop sustainable energy storage solutions. rsc.org Beyond electronics and energy, phenazines are employed in the development of electrochemical sensors, fluorescent probes, and photocatalysts. mdpi.comcarta-evidence.org

Historical Context of 5,10-Dihydro-5,10-dimethylphenazine Investigations

The investigation of phenazine compounds has a history stretching back several decades. Early work focused on the synthesis and fundamental properties of the core phenazine and dihydrophenazine structures. A notable early procedure for preparing 5,10-dihydrophenazine (B1199026) involved heating catechol and o-phenylenediamine (B120857) under pressure, as reported by Ris in 1886 and later followed by J. S. Morley in 1952. google.com This foundational work established methods for accessing the dihydrophenazine scaffold, which is notoriously sensitive to oxidation. google.com

Specific research into 5,10-disubstituted dihydrophenazines, including the methylated derivative, built upon this groundwork. The focus shifted towards modifying the nitrogen atoms at the 5 and 10 positions to enhance stability and introduce new functionalities. google.com A significant advancement was the development of one-pot synthesis methods to produce 5,10-dialkyl-5,10-dihydrophenazines. google.com One of the most common methods for synthesizing this compound involves a two-step process starting from phenazine. The first step is the reduction of phenazine to 5,10-dihydrophenazine, followed by methylation of the nitrogen atoms.

By the mid-1960s, detailed electrochemical studies were being conducted, such as the investigation of the anodic oxidation of this compound, published in 1966. acs.org These studies were crucial in elucidating the redox behavior of the molecule, revealing that it undergoes two successive reversible one-electron oxidation-reduction steps. This understanding of its electrochemical properties opened the door for its application in various fields, solidifying its importance as a model compound for studying redox reactions and as a functional material in its own right.

Research Findings & Compound Data

The following tables provide a summary of key properties and research data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 5,10-dimethylphenazine | fishersci.com |

| Molecular Formula | C₁₄H₁₄N₂ | chemimpex.comnih.gov |

| Molecular Weight | 210.27 g/mol | nih.gov |

| Appearance | White to light yellow crystalline powder | cymitquimica.comchemimpex.com |

| Melting Point | 150-155 °C (with decomposition) | chemimpex.comchemicalbook.com |

| Purity | ≥ 99% (GC) | cymitquimica.comchemimpex.com |

| CAS Number | 15546-75-5 | chemimpex.comfishersci.com |

Table 2: Electrochemical Data of this compound

| Parameter | Details | Source(s) |

| Redox Behavior | Exhibits two successive reversible one-electron oxidation-reduction steps. | |

| Oxidation Potential | A peak at +0.45 V was measured in dichloromethane (B109758) using cyclic voltammetry. | |

| Radical Cation Structure | The radical cation (M2P⁺) is nearly planar with a dihedral angle of 3.3° along the N-N axis. | |

| Application Note | The redox cycling capability is key to its utility in bioelectronic devices and as a model for redox reactions. |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5,10-dimethylphenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-15-11-7-3-5-9-13(11)16(2)14-10-6-4-8-12(14)15/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVTGSIMRZRYNEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N(C3=CC=CC=C31)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30302286 | |

| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15546-75-5 | |

| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15546-75-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 149969 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015546755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 15546-75-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5,10-Dihydro-5,10-dimethylphenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30302286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies of 5,10 Dihydro 5,10 Dimethylphenazine

Established Synthetic Routes to 5,10-Dihydro-5,10-dimethylphenazine

Reduction and Methylation Approaches for this compound Synthesis

A prevalent and well-documented method for synthesizing this compound involves a two-step process that begins with phenazine (B1670421). The initial step is the reduction of phenazine to form 5,10-dihydrophenazine (B1199026). This is typically achieved using sodium dithionite (B78146) (Na₂S₂O₄) in a solution of aqueous ethanol, a reaction that proceeds with high efficiency under ambient conditions.

Following the reduction, the second step is the methylation of the 5,10-dihydrophenazine intermediate. This is accomplished by using n-butyl lithium (BuLi) and methyl iodide (CH₃I) in 1,2-dimethoxyethane (B42094) (DME). An alternative methylation procedure involves the use of iodomethane (B122720) in the presence of sodium carbonate and methyltributylammonium chloride in acetonitrile. google.com

| Step | Reagents | Intermediate/Product |

|---|---|---|

| Reduction | Phenazine, Sodium dithionite (Na₂S₂O₄) | 5,10-Dihydrophenazine |

| Methylation | 5,10-Dihydrophenazine, n-Butyl lithium (BuLi), Methyl iodide (CH₃I) | This compound |

Cyclodehydration Synthesis Pathways

Another established route for synthesizing dihydrophenazine compounds is through cyclodehydration. One such method involves heating catechol and o-phenylenediamine (B120857) under pressure in a sealed tube. google.com This method, however, is reported to have modest yields. google.com

A more refined, two-stage cyclodehydration process has been developed. The first stage involves the reaction of catechol with a palladium on carbon (Pd/C) catalyst under hydrogen pressure in aqueous ammonia. This step produces 2-aminocyclohexanol (B3021766) as a key intermediate. In the second stage, the temperature is elevated to induce cyclodehydration, resulting in the formation of this compound. This method demonstrates high conversion efficiency of catechol with significant selectivity towards the desired product.

| Parameter | Stage 1 | Stage 2 |

|---|---|---|

| Reactants | Catechol, 10% Pd/C, Aqueous ammonia | Intermediate from Stage 1 |

| Temperature | 220°C | 300°C |

| Pressure | 0.5–1.0 MPa Hydrogen | Not applicable |

| Duration | 20 minutes | 40 minutes |

| Key Process | Generation of 2-aminocyclohexanol | Cyclodehydration |

Advanced Synthetic Approaches for Phenazine Derivatives

While the above methods are effective for the synthesis of this compound, research has also focused on developing advanced synthetic strategies for a broader range of phenazine derivatives, particularly 5,10-diaryl-5,10-dihydrophenazines (DADHPs). These derivatives have garnered attention for their potential applications in materials science, such as organic luminescent materials and photoredox catalysts. acs.org

Iron-Catalyzed C-F Amination for Diaryl Dihydrophenazine Synthesis

A novel, one-pot synthesis for various 5,10-diaryl-5,10-dihydrophenazines from diarylamines has been developed utilizing an iron-catalyzed C-F amination. acs.orgnih.govresearchgate.net This method involves the homodimerization of magnesium diarylamides, which is then followed by a defluorinative intramolecular cyclization. acs.orgnih.gov This double ortho C-F amination is conducted in the presence of catalytic iron(II) chloride (FeCl₂) and a stoichiometric amount of 1,2-dibromoethane, affording the DADHPs with complete regiocontrol. acs.orgnih.gov The high reactivity of fluorine compared to other halogens suggests that the amination proceeds through an SNAr mechanism facilitated by the iron catalyst. acs.orgnih.gov This approach allows for the regioselective synthesis of DADHPs with various halo substituents on the aromatic rings. acs.org

Palladium-Mediated Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. nih.gov These methods are widely applied in the synthesis of anilines and their derivatives. nih.gov An efficient method for the synthesis of 5,10-diaryldihydrophenazines has been developed using a Pd(0)-mediated cross-coupling reaction. researchgate.net

The general mechanism of palladium-catalyzed cross-coupling involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination. youtube.com Various palladium precursors, such as Pd(OAc)₂ and Pd₂(dba)₃, are commonly used in conjunction with specific ligands. libretexts.orgacs.org The choice of ligand is crucial and can influence the outcome and selectivity of the reaction. acs.org These methods have enabled the synthesis of complex molecules, including those with multiple N-arylations. nih.gov

Copper-Catalyzed C-N Coupling Reactions

As a more economical and less toxic alternative to palladium, copper-catalyzed C-N coupling reactions, often referred to as Ullmann-type couplings, have gained significant attention. nih.gov These reactions are used to form new C-N bonds by coupling (hetero)aryl halides with various N-nucleophiles. nih.gov The development of new ligand systems has been crucial in improving the efficiency of these reactions, allowing them to proceed at lower temperatures and with lower catalyst loadings. nih.govdigitellinc.com

Copper-catalyzed C-N coupling has been successfully applied to the synthesis of phenazine-containing materials. nih.gov For instance, a facile C-N coupling method was employed for the synthesis of poly(aryl ether sulfone) materials incorporating phenazine-based redox-active centers. nih.gov While historically challenging, recent advancements have also enabled the coupling of sterically hindered reaction partners using copper catalysts with specialized ligands. nih.gov

| Method | Catalyst | Key Features | Typical Products |

|---|---|---|---|

| Iron-Catalyzed C-F Amination | Iron(II) chloride (FeCl₂) | One-pot synthesis, regioselective, high reactivity of C-F bonds. acs.orgnih.gov | 5,10-Diaryl-5,10-dihydrophenazines. acs.org |

| Palladium-Mediated Cross-Coupling | Palladium(0) complexes (e.g., Pd(OAc)₂) | High efficiency, broad substrate scope, well-established mechanism. researchgate.netnih.gov | 5,10-Diaryldihydrophenazines, N-arylated compounds. researchgate.netnih.gov |

| Copper-Catalyzed C-N Coupling | Copper salts (e.g., Cu(OAc)₂) | Economical, lower toxicity, suitable for various N-nucleophiles. nih.govnih.gov | N-arylated compounds, phenazine-containing polymers. nih.govnih.gov |

Nucleophilic Aromatic Substitution Reactions

The dihydrophenazine core, while electron-rich, can undergo substitution reactions. Foundational work has demonstrated that the synthesis of related dihydrophenazine structures can be achieved through condensation reactions involving nucleophilic aromatic substitution. For this compound itself, substitution can be directed at the peripheral aromatic rings. Halogenation, for instance, exhibits high selectivity for the para-positions on the benzene (B151609) rings. This provides a handle for further functionalization through cross-coupling reactions.

Additionally, the methyl groups attached to the nitrogen atoms are susceptible to nucleophilic substitution under specific, controlled conditions, allowing for the creation of derivatives with altered steric and electronic profiles.

| Reaction Type | Reagent | Product Formed | Conditions | Kinetic/Selectivity Data |

|---|---|---|---|---|

| N-Alkyl Substitution | n-BuLi/CH₃I | 5,10-Diethyl derivative | -78°C, DME solvent | Methyl group substitution rate: k = 3.8 × 10⁻⁴ M⁻¹s⁻¹ (in DMF at 25°C) |

| Halogenation | Not Specified | Para-halogenated derivative | Not Specified | >90% para-substitution selectivity |

Buchwald-Hartwig Amination and Intramolecular C-H Amination Sequences

Modern synthetic strategies for creating complex dihydrophenazine analogues increasingly rely on advanced transition-metal-catalyzed reactions. While direct Buchwald-Hartwig amination on the this compound core is not widely documented, related methods are pivotal for building the scaffold itself.

For instance, a highly efficient, one-pot domino reaction has been developed using a copper catalyst to combine C-H amination and Ullmann-type N-arylation. This approach allows for the synthesis of asymmetrically substituted dihydrophenazines, such as 5-Methyl-10-phenyl-5,10-dihydrophenazine, with high regioselectivity and yields ranging from 68-72%. This method highlights the utility of modern coupling strategies in accessing functionalized dihydrophenazine derivatives that would be difficult to obtain through classical methods. The key advantages include enhanced yields, excellent control over substituent placement, and tolerance for various functional groups on the arylating agent.

Functionalization and Structural Modification of this compound Analogues

Strategies for π-Extension in Dihydrophenazine Scaffolds

Extending the π-conjugated system of the dihydrophenazine core is a key strategy for modulating its electronic properties, particularly for accessing and stabilizing oxidized states. Dihydrophenazines are noted for their applications in light emission and photocatalysis, but the isolation of stable aromatic dications (formed by two-electron oxidation) has been challenging. nih.gov

The π-extension of the phenazine core plays a crucial role in making these dicationic states more accessible. nih.gov By fusing additional aromatic rings to the core, as seen in dihydrodibenzo[a,c]phenazine, the resulting radical cations and dications exhibit enhanced stability. researchgate.net X-ray crystallographic analysis of these extended systems reveals significant changes in molecular geometry upon oxidation, including planarization of the structure, which contributes to understanding their unique conformation-adaptive behaviors. researchgate.net This structural modification is instrumental in developing novel materials for applications as molecular switches and in electrochromism. nih.gov

Introduction of Electron-Donating and Electron-Withdrawing Groups

The introduction of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic rings of the phenazine scaffold is a powerful method for tuning its redox properties. researchgate.net These functional groups alter the electron density of the π-system, thereby influencing the ease of oxidation and reduction.

Electron-Donating Groups (EDGs): Groups like amines (-NH₂) or ethers (-OR) push electron density into the aromatic rings. youtube.com This makes the molecule more nucleophilic and easier to oxidize, thus lowering its reduction potential. researchgate.netyoutube.com

Electron-Withdrawing Groups (EWGs): Groups such as nitriles (-CN) or carbonyls (-C=O) pull electron density from the rings. youtube.com This makes the molecule less nucleophilic and harder to oxidize, which raises its redox potential. researchgate.net

This targeted functionalization is critical for designing phenazine-based molecules for specific applications, such as organic electrode materials in redox flow batteries, where precise control of the redox potential is essential for performance. researchgate.net

| Functional Group Type | Example Groups | Effect on Ring | Impact on Redox Potential |

|---|---|---|---|

| Electron-Donating (EDG) | -NH₂, -OH, -OR | Activates the ring, increases electron density | Lowers the reduction potential |

| Electron-Withdrawing (EWG) | -CN, -NO₂, -C(O)R | Deactivates the ring, decreases electron density | Raises the reduction potential |

Advanced Spectroscopic and Computational Characterization of 5,10 Dihydro 5,10 Dimethylphenazine and Its Derivatives

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental to understanding the structure and properties of 5,10-Dihydro-5,10-dimethylphenazine (DMPZ) and its derivatives. Each technique offers a unique window into the molecule's characteristics, from electronic transitions to the precise arrangement of atoms in space.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Emission Spectroscopy

The electronic transitions and photophysical properties of DMPZ and its derivatives are primarily investigated using UV-Vis absorption and fluorescence emission spectroscopy. Studies on DMPZ in benzene (B151609) solution reveal that its excited-state behavior is characterized by long natural radiative lifetimes and a significant separation between the absorption and emission maxima. dtic.mil This suggests that the primary electronic transition is symmetry-forbidden. dtic.mil

Derivatives of dihydrophenazine, such as phenazine-5,10-diyl-dibenzonitriles, have been studied to understand the impact of substituents on their photophysical properties. For example, 4,4'-(phenazine-5,10-diyl)dibenzonitrile (B8248991) (pBN) exhibits a strong absorption maximum around 320 nm with a notable shoulder at 371 nm. hhu.de The absorption and emission spectra of these derivatives can be recorded in various solvents to study solvatochromic effects. hhu.de Some derivatives, like pBN, are known to exhibit thermally activated delayed fluorescence (TADF), a property of significant interest in the development of organic light-emitting diodes (OLEDs). hhu.de The oxidized form of DMPZ shows charge-transfer transitions, with an absorption wavelength (λₐ₆ₛ) noted at 450 nm, which is relevant for its use in electrochromic devices.

| Compound/Derivative | Solvent | Absorption Maxima (λ_max) | Emission Maxima (λ_em) | Key Feature | Reference |

| This compound (DMPZ) | Benzene | - | - | Large separation between absorption and emission | dtic.mil |

| Oxidized DMPZ | - | 450 nm | - | Charge-transfer transition | |

| 4,4'-(phenazine-5,10-diyl)dibenzonitrile (pBN) | Toluene | ~320 nm, 371 nm | - | Exhibits TADF | hhu.de |

| Phenazine-diyl dibenzonitriles | Toluene, THF, Dichloromethane (B109758) | ~250 nm, ~320-427 nm | Varies | Absorption maxima are largely solvent-independent | hhu.de |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is an indispensable technique for studying paramagnetic species, such as the radical cation of this compound (DMPZ•+). This technique specifically detects species with unpaired electrons, providing information on their electronic structure and environment.

The radical cation of DMPZ can be generated through one-electron oxidation. EPR spectroscopy is used to detect this radical species, which exhibits a characteristic g-value of approximately 2.003. This value is close to that of a free electron, which is typical for organic radicals. Furthermore, analyzing the temperature dependence of the EPR signal's linewidth (ΔHₚₚ) can provide insights into intermolecular exchange interactions within the solid-state salts of the radical cation.

| Species | Technique | Key Finding | Significance | Reference |

| DMPZ Radical Cation (DMPZ•+) | EPR Spectroscopy | g ≈ 2.003 | Confirms the presence of an organic radical species. | |

| DMPZ Radical Cation Salts | Temperature-Dependent EPR | Linewidth (ΔHₚₚ) changes with temperature | Reveals intermolecular exchange interactions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound and its derivatives by probing the chemical environment of specific nuclei, primarily ¹H and ¹³C. While detailed spectral data for the parent DMPZ is not widely published in the primary literature, chemical suppliers confirm its structure using NMR. tcichemicals.comtcichemicals.com

For a closely related derivative, 5-Methyl-10-phenyl-5,10-dihydrophenazine, ¹H NMR data shows a characteristic singlet for the N-methyl protons at a chemical shift (δ) of 3.24 ppm and a series of multiplets for the aromatic protons between δ 6.8 and 7.6 ppm. Based on this, the ¹H NMR spectrum of DMPZ is expected to show a singlet for the two equivalent N-methyl groups and multiplets for the eight aromatic protons on the two benzene rings. The purity and identity of various dihydrophenazine derivatives are routinely confirmed by ¹H NMR and ¹³C NMR spectroscopy. hhu.de

| Nucleus | Expected Chemical Shift (δ) for DMPZ | Rationale/Comparison | Reference |

| ¹H (N-CH₃) | Singlet, ~3.2 ppm | Based on the singlet at 3.24 ppm for the N-CH₃ group in 5-Methyl-10-phenyl-5,10-dihydrophenazine. | |

| ¹H (Aromatic) | Multiplets, ~6.5-7.5 ppm | Based on the aromatic proton region (6.8-7.6 ppm) of 5-Methyl-10-phenyl-5,10-dihydrophenazine. | |

| ¹³C | - | Routinely used to confirm the carbon framework of derivatives. | hhu.de |

X-ray Diffraction Analysis for Solid-State Structures

Single-crystal X-ray diffraction provides the most definitive structural information for molecules in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. The crystal structure of this compound has been determined and its data is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 185376. nih.gov

Studies on the radical cation of DMPZ, specifically its hexafluorophosphate (B91526) salt, reveal that the molecule is nearly planar, with a dihedral angle of only 3.3° along the N-N axis. This planarity is significant as it facilitates the delocalization of the unpaired electron across the molecule's π-system, which is a critical factor for its catalytic activity. X-ray diffraction studies of dihydrophenazine derivatives also provide detailed information on their conformation, such as the planarity of the pyrazine (B50134) rings and the dihedral angles between the core and substituent groups. hhu.de

| Compound/Form | Technique | CCDC Number | Key Structural Feature | Reference |

| This compound | X-ray Diffraction | 185376 | Complete solid-state structure | nih.gov |

| DMPZ Radical Cation Salt | X-ray Diffraction | - | Nearly planar geometry (3.3° dihedral angle) | |

| Phenazine-diyl dibenzonitrile derivatives | X-ray Diffraction | - | Planar pyrazine rings, defined dihedral angles | hhu.de |

Mass Spectrometry for Molecular Identification and Metabolite Analysis

Mass spectrometry is a crucial analytical technique used to confirm the molecular weight and elemental composition of this compound and its derivatives. It is also employed in the identification of metabolites by detecting the mass-to-charge ratio (m/z) of parent ions and their fragments.

The identity of synthesized dihydrophenazine derivatives is regularly confirmed by mass spectrometry. hhu.de For instance, the related compound 5-Methyl-10-phenyl-5,10-dihydrophenazine shows a molecular ion peak at an m/z of 298.12, corresponding to its protonated form [M+H]⁺. Given the molecular weight of DMPZ is 210.27 g/mol , its mass spectrum would be expected to show a prominent molecular ion peak at m/z 210 or 211 ([M+H]⁺) depending on the ionization technique used. Purity is often assessed by techniques like gas chromatography (GC), which is frequently coupled with mass spectrometry (GC-MS) for definitive identification. tcichemicals.comtcichemicals.comcymitquimica.com

| Compound | Technique | Expected m/z | Significance | Reference |

| This compound | Mass Spectrometry | ~210 (M⁺) or ~211 ([M+H]⁺) | Confirms molecular weight (210.27 g/mol ). | nih.gov |

| 5-Methyl-10-phenyl-5,10-dihydrophenazine | ESI-MS | 298.12 ([M+H]⁺) | Provides a reference for derivative analysis. | |

| Various Derivatives | Mass Spectrometry | Varies | Confirms identity and purity of synthesized compounds. | hhu.de |

Quantum Chemical Calculations and Theoretical Investigations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for complementing experimental data and providing deeper insights into the electronic structure and properties of this compound and its derivatives.

DFT calculations can be used to compute ionization energies and spin distributions, which helps to rationalize the catalytic activity of these compounds. Theoretical studies have been performed on dihydrophenazine and its derivatives to investigate structural and thermodynamic properties. nih.gov For example, calculations at the B3LYP/6-31G* level have been used to determine the standard enthalpy and Gibbs free energy of formation for polybrominated 5,10-dihydrophenazines. nih.gov Time-dependent DFT (TDDFT) is employed to simulate electronic absorption spectra, which aids in the interpretation of experimental UV-Vis spectra and the assignment of electronic transitions. mdpi.com These computational approaches are also vital for understanding the mechanisms of charge transport and luminescence in derivatives designed for optoelectronic applications. nih.gov

| Computational Method | Property Investigated | Application/Insight | Reference |

| DFT | Ionization Energies, Spin Distributions | Rationalizes catalytic activity. | |

| DFT (B3LYP/6-31G*) | Thermodynamic Properties (Enthalpy, Free Energy) | Understands stability and formation of derivatives. | nih.gov |

| TDDFT | Electronic Absorption Spectra | Simulates and interprets UV-Vis spectra. | mdpi.com |

| DFT/TDDFT | Charge Transport, Luminescence Mechanisms | Guides the design of materials for optoelectronics. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Radical Character

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and radical character of this compound (DMPZ) and its derivatives. These computational methods allow for the prediction of molecular properties and reactivity, providing valuable insights that complement experimental findings.

The radical cation of DMPZ is nearly planar, a feature that facilitates the delocalization of the unpaired electron, which is crucial for its catalytic activity. DFT calculations can be employed to determine ionization energies and spin distributions, which helps in understanding and rationalizing this catalytic behavior. For instance, in the radical cation M2P⁺, derived from DMPZ, a small dihedral angle of 3.3° along the N–N axis is observed in its hexafluorophosphate salt, confirming its planarity.

Studies on related phenazine (B1670421) derivatives have shown that the introduction of various electron-donating or electron-withdrawing groups at different positions on the phenazine core can significantly influence their electronic properties. rsc.org DFT calculations, often combined with thermodynamic cycles like the Born-Haber cycle, are used to investigate these effects. rsc.org Furthermore, DFT has been utilized in conjunction with machine learning models to predict the redox potentials of a wide range of phenazine derivatives with high accuracy. acs.orgacs.org

The radical character of phenazine derivatives is a key aspect of their functionality, especially in applications like redox flow batteries and electroluminescent devices. acs.orgresearchgate.net Dihydrophenazine derivatives, such as 5,10-diaryl-5,10-dihydrophenazines, are known to form persistent radical cation species under various conditions like irradiation, heat, or electrolysis. researchgate.net DFT studies on triangular nanographenes functionalized with radical groups have also provided insights into the exchange interactions between paramagnetic centers, which is relevant for the design of organic spintronic materials. rsc.org

Table 1: Selected DFT-Calculated Properties of Phenazine Derivatives

| Derivative | Property | Value | Computational Method |

|---|---|---|---|

| Radical Cation of DMPZ (M2P⁺) | Dihedral Angle (N-N axis) | 3.3° | Not Specified |

| Phenazine Derivatives | Redox Potentials | High Prediction Accuracy (R² > 0.74) | DFT-assisted Machine Learning |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for investigating the excited-state properties of molecules, including this compound and its derivatives. chemrxiv.orgrsc.org This approach is favored for its balance of computational cost and accuracy in predicting properties like vertical excitation energies, which are often in good agreement with experimental solution-phase spectroscopy, typically with a mean accuracy of about 0.3 eV. chemrxiv.org

TD-DFT calculations are instrumental in understanding the electronic transitions and photophysical properties of these compounds. nih.gov For example, studies on various phenazine derivatives have utilized TD-DFT to analyze their absorption and fluorescence energies. nih.gov The method can also be used to investigate the impact of molecular structure on excited-state properties. For instance, in fluorene-phenylene copolymers, TD-DFT calculations have shown that electronic excitations can lead to a planarization of the molecule in its first singlet excited state (S1). nih.gov

Furthermore, TD-DFT is crucial for characterizing the nature of excited states, such as identifying charge-transfer (CT) character. chemrxiv.org This is particularly important for phenazine derivatives designed for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. researchgate.net For instance, in some 5,10-diaryl-5,10-dihydrophenazines, TD-DFT calculations have helped to elucidate the distribution of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which is essential for understanding their ambipolar charge transport properties. researchgate.net

The development of analytical derivative techniques for TD-DFT has expanded its application to the calculation of excited-state geometries and vibrational frequencies, providing a more complete picture of the excited-state potential energy surface. These advancements make it feasible to perform large-scale numerical calculations on medium- to large-sized systems, which is critical for the design of new materials with specific photophysical properties.

Table 2: TD-DFT Calculated Properties of Phenazine and Related Derivatives

| Derivative | Property | Calculated Value | Computational Method |

|---|---|---|---|

| Fluorene-phenylene copolymers | Vertical Excitation Energy | 2.89 eV and 2.87 eV (extrapolated) | TD-B3LYP/SVP and TD-B3LYP/SVP+ |

| Fluorene-phenylene copolymers | Fluorescence Energy | 2.27 eV and 2.26 eV | TD-B3LYP/SVP and TD-B3LYP/SVP+ |

| 5,10-diaryl-5,10-dihydrophenazines | Electrochemical Band Gap | 1.72 to 2.48 eV | DFT/TD-DFT |

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Level Analysis

The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels is fundamental to understanding the electronic properties and reactivity of this compound and its derivatives. The energy of the HOMO is related to the ionization potential, indicating the molecule's ability to donate electrons, while the LUMO energy corresponds to the electron affinity, reflecting its capacity to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's chemical reactivity, kinetic stability, and polarizability. nih.govbiomedres.us

For phenazine derivatives, the HOMO and LUMO energy levels can be tailored by introducing different functional groups. researchgate.net For instance, in a series of phenanthrene (B1679779) and phenanthroline derivatives studied computationally, the HOMOs were predominantly located on the phenanthrene moiety, while the LUMOs were localized on the electron-withdrawing acceptor core. researchgate.net This spatial separation of the frontier orbitals is a key feature in designing molecules for applications such as organic solar cells. researchgate.net

In the context of 5,10-diaryl-5,10-dihydrophenazines, the HOMO and LUMO energy levels have been determined through a combination of electrochemical measurements and theoretical calculations. researchgate.net For a series of these derivatives, the HOMO levels were found to be in the range of –4.90 to –5.70 eV, and the LUMO levels were between –3.10 to –3.36 eV. researchgate.net These values, along with the resulting electrochemical band gap of 1.72 to 2.48 eV, suggest their potential use as solid-state emitters and ambipolar charge transport materials in optoelectronic devices. researchgate.net

The HOMO-LUMO gap also plays a significant role in the design of materials for organic flow batteries. rsc.org By computationally screening phenazine derivatives with various electron-donating or electron-withdrawing groups, researchers can identify candidates with suitable HOMO and LUMO energies for use as either anolytes or catholytes. rsc.org

Table 3: HOMO and LUMO Energy Levels of Selected Phenazine Derivatives

| Derivative Type | HOMO Energy Range (eV) | LUMO Energy Range (eV) | Electrochemical Band Gap (eV) |

|---|---|---|---|

| 5,10-diaryl-5,10-dihydrophenazines (Set 1) | -4.90 to -5.70 | -3.10 to -3.36 | 1.72 to 2.48 |

| 5,10-diaryl-5,10-dihydrophenazines (Set 2) | -5.39 to -5.68 | -3.59 to -3.71 | 1.73 to 2.04 |

| 5,10-diaryl-5,10-dihydrophenazines (Set 3) | -6.38 to -6.82 | -3.67 to -3.75 | 2.71 to 3.08 |

Computational Prediction of Redox Potentials

Computational methods, particularly those based on Density Functional Theory (DFT), have become indispensable for the prediction of redox potentials in this compound and its derivatives. These theoretical approaches allow for the systematic investigation of how structural modifications influence the electrochemical properties of these compounds, guiding the design of new materials for applications such as redox flow batteries (RFBs). acs.orgacs.org

A significant advancement in this area is the use of DFT-assisted machine learning (ML) models. acs.orgchemrxiv.org By training ML models on a dataset of phenazine derivatives with known redox potentials computed using DFT, it is possible to predict the redox potentials of new and diverse molecular structures with high accuracy. acs.orgacs.org For instance, one study demonstrated that ML models trained on a relatively small dataset of phenazine derivatives with single functional groups could accurately predict the redox potentials of derivatives with multiple and different functional groups, achieving a high coefficient of determination (R² > 0.7). acs.org

These computational strategies offer a significant advantage over purely experimental approaches by enabling the rapid screening of large numbers of candidate molecules, thereby saving considerable computational and experimental resources. acs.orgchemrxiv.org The insights gained from these predictions can help identify promising candidates for use as anolytes or catholytes in aqueous organic flow batteries. rsc.org

The computational design of phenazine derivatives involves investigating the effects of various electron-donating and electron-withdrawing groups at different substitution positions on the phenazine core. rsc.org By combining DFT calculations with a thermodynamic Born-Haber cycle, researchers can accurately predict redox potentials and solvation free energies, which are critical parameters for the performance of electrolyte materials in RFBs. rsc.org The validation of these computational results against experimental data is crucial for ensuring the reliability of the predictive models. rsc.org

Table 4: Performance of Machine Learning Models in Predicting Redox Potentials of Phenazine Derivatives

| Model Type | Dataset Characteristics | Prediction Accuracy (R²) |

|---|---|---|

| DFT-assisted Machine Learning | External test set with new functional groups and diverse structures | > 0.74 |

| DFT-assisted Machine Learning | Derivatives with multiple and different functional groups | > 0.7 |

Redox Chemistry and Electrochemical Mechanisms of 5,10 Dihydro 5,10 Dimethylphenazine

Fundamental Electrochemical Behavior

The electrochemical characteristics of DMPZ are defined by its ability to undergo controlled and reversible oxidation and reduction events. These processes are central to its function as a redox mediator and active component in various electrochemical systems.

Reversible Oxidation and Reduction Processes

5,10-Dihydro-5,10-dimethylphenazine is well-documented to undergo reversible oxidation and reduction reactions. This property allows it to act as an effective electron transfer agent in a variety of chemical and biological contexts. The core transformation involves the loss of two electrons and two protons to form the oxidized species, 5,10-dimethylphenazinium, and the reverse reaction to regenerate the dihydrophenazine form. This reversibility is crucial for its applications in redox cycling and as a renewable reagent in chemical transformations.

Cyclic Voltammetry Studies and Oxidation Potentials

Cyclic voltammetry (CV) is a key technique for probing the electrochemical behavior of DMPZ. CV studies reveal that DMPZ exhibits two successive reversible one-electron oxidation steps. In dichloromethane (B109758), an oxidation potential of +0.45 V versus a silver/silver ion (Ag/Ag+) reference electrode has been reported. The separation between the anodic and cathodic peak potentials (ΔEₚ) for the first redox couple is approximately 59 mV, indicating a high degree of electrochemical reversibility.

| Parameter | Value/Condition | Source |

|---|---|---|

| Oxidation Potential | +0.45 V (vs. Ag/Ag⁺ in CH₂Cl₂) | |

| Redox Reversibility (ΔEₚ) | 59 mV (1st redox couple) |

Two-Electron Redox Activity and Associated Mechanisms

DMPZ ⇌ DMPZ•+ + e- DMPZ•+ ⇌ DMPZ2+ + e-

This stepwise electron transfer is a hallmark of the phenazine (B1670421) family and is fundamental to the diverse applications of DMPZ. mdpi.com

Radical Cation Formation and Stability

A significant feature of DMPZ's electrochemistry is the formation of a persistent radical cation upon one-electron oxidation. researchgate.net The stability of this radical cation is a key factor in its utility in various applications. The methyl groups at the 5 and 10 positions contribute to the stabilization of this radical cation, allowing for its isolation and study. The nearly planar geometry of the DMPZ radical cation (M2P⁺), with a dihedral angle of 3.3° along the N–N axis in its hexafluorophosphate (B91526) salt, facilitates the delocalization of the unpaired electron, which is critical for its catalytic activity. However, the stability of this radical cation can be influenced by the solvent environment. nih.gov

Electron Transfer Pathways and Mediating Properties

The ability of DMPZ to undergo reversible redox reactions makes it an excellent electron transfer mediator. chemimpex.com This means it can facilitate electron transfer between an electrode and a substrate that might otherwise react slowly at the electrode surface. Its structure allows for effective electron transfer, which is a valuable property in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and solar cells. chemimpex.com The heterogeneous electron transfer rate for DMPZ has been measured at 5.53 × 10⁻³ cm/s. This efficient electron transfer capability is also harnessed in catalytic applications, for instance, in the decomposition of lithium peroxide in lithium-oxygen batteries, where the dication DMPZ²⁺ shows high catalytic activity.

Influence of Substituent Effects on Redox Potentials

The redox potentials of dihydrophenazines can be tuned by introducing substituents on the phenazine core. The nature and number of these substituents play a major role in the resulting electrochemical response. dtu.dk For instance, the introduction of electron-donating groups, such as methyl groups, can lower the oxidation potential, making the compound easier to oxidize. Conversely, electron-withdrawing groups would be expected to increase the oxidation potential. This principle allows for the rational design of phenazine derivatives with specific redox properties tailored for particular applications. While the provided search results focus heavily on DMPZ itself, the general principles of substituent effects in organic electrochemistry suggest that modifications to the aromatic rings of the dihydrophenazine structure would modulate its redox behavior. mdpi.com

Photophysical Properties and Excited State Dynamics of 5,10 Dihydro 5,10 Dimethylphenazine

Absorption and Emission Characteristics

5,10-Dihydro-5,10-dimethylphenazine (DMP), also known as MP, is a highly conjugated auxochrome that, when incorporated into fluorophores, can significantly alter their photophysical properties. bohrium.com The extensive conjugation within the MP moiety leads to a redshift in both the absorption and emission wavelengths of the resulting fluorophores. bohrium.com This is attributed to an intensified intramolecular charge transfer (ICT) effect. bohrium.com For instance, difluoride-boron complex and coumarin (B35378) dyes incorporating the MP unit exhibit red-shifted spectra. bohrium.com

The absorption spectra of dihydrophenazine derivatives are sensitive to structural modifications. For example, in a series of N,N'-diphenyl-5,10-dihydrophenazine (DPP-00) derivatives with an increasing number of methyl groups on the 1,4,6,9-sites, the absorption spectra show a significant blue-shift from 416 nm to 324 nm. nih.gov This is a consequence of the increased bending of the dihydrophenazine skeleton, which disrupts π-conjugation. nih.gov Conversely, the emission bands of these derivatives exhibit a reverse shift to longer wavelengths, from 459 nm to 584 nm, as the number of methyl substituents increases. nih.gov

Derivatives of phenazine-5,10-diyl-dibenzonitriles also display interesting emission characteristics. Their emission is typically broad-banded and highly dependent on the solvent, indicating a charge transfer nature of the excited state. hhu.de For example, one such derivative, BPN, shows weak solvent-dependent photoluminescence, with emission maxima at 604 nm in toluene, 589 nm in THF, and 587 nm in CH2Cl2. hhu.de The emission colors for these types of compounds can range from yellow to orange. hhu.de

Table 1: Absorption and Emission Maxima of Selected Dihydrophenazine Derivatives

| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) |

| DPP-00 | - | 416 | 459 |

| DPP-22 (tetramethylated) | - | 324 | 584 |

| BPN | Toluene | - | 604 |

| BPN | THF | - | 589 |

| BPN | CH2Cl2 | - | 587 |

Data sourced from multiple studies and presented for comparative purposes. nih.govhhu.de

Stokes Shift Phenomena and Conformational Dynamics

A notable feature of this compound and its derivatives is the occurrence of a large Stokes shift, which is the difference between the maxima of the absorption and emission spectra. This phenomenon is closely linked to conformational changes that occur in the excited state. bohrium.comacs.org

The ground state (S0) of polycyclic 5,10-dihydrophenazine (B1199026) (DHP) has a bent structure. nih.gov Upon photoexcitation to the first excited singlet state (S1), the molecule undergoes a bent-to-planar transformation. nih.gov This change in geometry is driven by the excited-state aromaticity of the central 8π-electron ring. nih.gov The significant difference in the equilibrium geometries of the ground and excited states is a primary contributor to the large Stokes shift.

The magnitude of the Stokes shift can be modulated by introducing steric hindrance. For instance, in a series of N,N'-diphenyl-5,10-dihydrophenazine derivatives, an increase in the number of methyl substituents leads to a greater Stokes shift. nih.gov This is because the methyl groups cause the planar S1 state to further twist, resulting in a high-strain conformation. nih.gov The release of this larger strain and the associated aromatic stabilization energy upon relaxation to the ground state contributes to the larger Stokes shift. nih.gov

N,N'-disubstituted-dihydrodibenzo[a,c]phenazines, which are derivatives of DMP, also exhibit remarkably large Stokes-shifted emission that is independent of solvent polarity. acs.org This behavior is rationalized by electronic configuration changes coupled with conformational planarization in the excited state. acs.org

Intramolecular Steric Hindrance and Photophysical Control

Intramolecular steric hindrance plays a crucial role in controlling the photophysical properties of dihydrophenazine derivatives. By strategically placing bulky substituents, it is possible to fine-tune the molecule's conformation and, consequently, its absorption and emission characteristics. nih.gov

The N,N'-positions and the 1,4,6,9-sites of the dihydrophenazine skeleton are key locations for introducing steric bulk. nih.gov Increasing the number of methyl groups at the 1,4,6,9-positions of N,N'-diphenyl-5,10-dihydrophenazine leads to a more bent conformation in the ground state. nih.gov This increased bending disrupts the π-conjugation, resulting in a blue-shift of the absorption spectrum. nih.gov

In the excited state, steric hindrance can lead to the formation of intermediate states. For N,N'-disubstituted-dihydrodibenzo[a,c]phenazines with significant steric hindrance, a local minimum state, or intermediate, can be formed during the planarization process. acs.org The presence of this intermediate, along with the initial charge-transfer state and the final planarized state, gives rise to multiple emissions, allowing for the tuning of the emission color from red to deep blue. acs.org

Spin-Orbit Charge Transfer Intersystem Crossing (SOCT-ISC)

In certain molecular architectures involving electron donor-acceptor (D-A) dyads, a process known as spin-orbit charge transfer intersystem crossing (SOCT-ISC) can efficiently generate triplet excited states. sci-hub.semdpi.com This mechanism is particularly relevant for heavy-atom-free photosensitizers. mdpi.com The efficiency of SOCT-ISC is highly dependent on the mutual orientation of the donor and acceptor moieties. sci-hub.sersc.org

While direct studies on SOCT-ISC in this compound itself are not prevalent in the provided results, the principles can be understood from related systems. For instance, in phenothiazine-anthracene dyads, constraining the molecular conformation to an orthogonal geometry enhances SOCT-ISC. sci-hub.se Similarly, in perylenemonoimide–phenothiazine dyads, the SOCT-ISC process is dependent on the molecular geometry and the dipole orientations of the chromophores, leading to high triplet state quantum yields of up to 57%. rsc.org Time-resolved electron paramagnetic resonance (TREPR) spectroscopy is a key technique used to confirm the SOCT-ISC mechanism by observing the electron spin polarization of the resulting triplet state. sci-hub.se

Singlet Oxygen Quantum Yields and Generation Mechanisms

Molecules that can be efficiently converted to their triplet state can act as photosensitizers, transferring their energy to molecular oxygen to generate highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

While specific singlet oxygen quantum yields for this compound were not found, phenazine (B1670421) itself is a known photosensitizer with a singlet oxygen quantum yield of 0.84 in chloroform. researchgate.net The general principle involves the excited photosensitizer in its triplet state interacting with ground-state triplet oxygen, leading to the formation of the ground-state photosensitizer and excited-state singlet oxygen.

The generation of singlet oxygen is a critical aspect of photodynamic therapy (PDT). The effectiveness of a photosensitizer is often linked to its ability to produce ¹O₂. For example, certain palladium-containing azahemiporphycene complexes have been shown to be very efficient photosensitizers with a singlet oxygen quantum yield of 0.84. chemrxiv.org The determination of singlet oxygen quantum yields is often performed using a relative method, with a well-characterized standard like phenazine or methylene (B1212753) blue. researchgate.netchemrxiv.org

Catalytic Applications of 5,10 Dihydro 5,10 Dimethylphenazine and Its Radical Cations

Role as Redox Mediators in Organic Synthesis

5,10-Dihydro-5,10-dimethylphenazine (DMPZ) is a heterocyclic organic compound that has garnered significant attention for its versatile applications in materials science and catalysis. Part of the dihydrophenazine family, DMPZ possesses a planar bicyclic structure with two nitrogen atoms at the 5 and 10 positions, substituted with methyl groups. These structural features impart distinct electrochemical properties, enabling DMPZ to act as an effective redox mediator in various chemical transformations.

The utility of DMPZ as a redox mediator stems from its ability to undergo two successive, reversible one-electron transfer processes. This property is crucial for its catalytic activity, allowing it to facilitate electron transfer between reactants in a controlled manner. The radical cation of DMPZ, formed during these redox cycles, is a key intermediate that drives many of its catalytic applications. researchgate.net The planarity of this radical cation facilitates the delocalization of the unpaired electron, which is a critical factor for its catalytic efficacy.

Dihydrophenazine derivatives, including DMPZ, can form persistent radical cation species under various conditions such as irradiation, heat, electrolysis, and chemical reactions. researchgate.net This stability, coupled with their remarkable redox activity, gives rise to unique optical, electronic, magnetic, and chemocatalytic properties. researchgate.net

Aerobic Oxidative Homo- and Cross-Coupling of Amines

Phenazine (B1670421) radical cations, particularly the radical cation of this compound, have been identified as highly efficient metal-free catalysts for the aerobic oxidative homo- and cross-coupling of a wide range of amines. acs.orgnih.gov These reactions are significant in organic synthesis for the formation of imines, which are valuable intermediates for various chemical products. acs.orgnih.gov The use of phenazine radical cations allows for these coupling reactions to proceed under neat conditions with low oxygen pressure, yielding high amounts of the desired aliphatic and aromatic imines. acs.orgnih.gov

While a series of functionalized phenazine radical cations have demonstrated catalytic activity, the this compound radical cation has consistently shown the highest reaction rates and selectivity. acs.orgnih.gov

Proposed Mechanism of Oxidative Amine Coupling Catalysis

The mechanism of the oxidative amine coupling catalyzed by phenazine radical cations has been investigated using various spectroscopic techniques, including fluorescence, UV-vis, and EPR spectroscopy. acs.org While the detailed mechanism is complex, it is understood to involve the redox-active nature of the phenazine catalyst. acs.org The catalytic cycle is initiated by the reaction of the amine with the phenazine radical cation. This is followed by a series of steps involving electron transfer and the formation of radical intermediates, ultimately leading to the formation of the imine product and regeneration of the catalyst. The use of molecular oxygen as the terminal oxidant makes this process environmentally benign. nih.gov

Optimization of Catalytic Performance

The catalytic performance of this compound and its derivatives is influenced by several factors. The stability of the radical cation is a key determinant of its catalytic efficiency. nih.gov The solvent used in the reaction can significantly impact the stability of the phenazine radical cation. nih.gov Additionally, the electronic properties of the substituents on the phenazine core can be tuned to optimize the redox potential and, consequently, the catalytic activity. researchgate.net For instance, the introduction of specific substituents can enhance the stability and reactivity of the catalyst for particular applications. researchgate.net

Catalytic Activity in Energy Conversion Systems

The unique redox properties of this compound make it a promising candidate for applications in energy conversion and storage systems. chemimpex.com Its ability to act as a redox mediator is particularly valuable in improving the performance of batteries. ntnu.noresearchgate.net

Catalysis in Lithium-Oxygen Batteries: Lithium Peroxide Decomposition

In the context of lithium-oxygen (Li-O₂) batteries, DMPZ has been investigated as a redox mediator to address the challenges associated with the oxygen evolution reaction (OER) during charging. ntnu.noresearchgate.net A major issue in Li-O₂ batteries is the decomposition of solid, insulating lithium peroxide (Li₂O₂), which forms during discharge. researchgate.net DMPZ facilitates this decomposition by shuttling electron holes between the porous electrode substrate and the Li₂O₂ particles. researchgate.net

The dication of DMPZ, DMPZ²⁺, has demonstrated exceptional catalytic activity for the decomposition of lithium peroxide, with a reported reaction rate constant of 1.2 × 10⁻³ s⁻¹, which is among the highest for tested mediators. The addition of DMPZ to the electrolyte in Li-O₂ batteries has been shown to significantly improve the reversibility of the oxygen reduction reaction (ORR) and OER, particularly in electrolytes based on dimethyl sulfoxide (B87167) (DMSO) and tetraethylene glycol dimethyl ether (TEGDME) with specific lithium salts. ntnu.noresearchgate.net This improvement is attributed to the suppression of side reactions that typically limit the recharging process. researchgate.net

Table 1: Effect of DMPZ on Li-O₂ Battery Performance

| Electrolyte System | Observation | Reference |

|---|---|---|

| LiTFSI in DMSO | Significant improvement in the reversibility of ORR/OER with DMPZ addition. | ntnu.noresearchgate.net |

Mitigation of Reactive Oxygen Species Formation in Battery Systems

A significant challenge in Li-O₂ batteries is the formation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂), which can lead to parasitic reactions and degrade battery components, thereby reducing cycle life and efficiency. researchgate.netresearchgate.net DMPZ and its radical cation can react with these species. researchgate.net For example, it has been shown that DMPZ can undergo a [4+2] cycloaddition reaction with singlet oxygen to form an endoperoxide. researchgate.net While this reaction deactivates the mediator, understanding such pathways is crucial for designing more stable and effective redox mediators for Li-O₂ batteries. researchgate.netrsc.org

Applications in Advanced Materials Science

Organic Electronics and Optoelectronic Devices

5,10-Dihydro-5,10-dimethylphenazine is utilized in the development of various organic electronic devices due to its favorable properties that can lead to enhanced performance, stability, and longevity. chemimpex.comchemimpex.com Its structure allows for efficient electron transfer, making it a significant component in this domain. chemimpex.com

Organic Photovoltaics

In the realm of solar energy, this compound is applied in the fabrication of organic photovoltaics (OPVs), commonly known as organic solar cells. chemimpex.comchemimpex.com Researchers leverage its stability and efficient electron transfer properties to enhance the performance and durability of these devices. chemimpex.com

Role as Hole Injection Materials in Electroluminescent (EL) Devices

This compound and its derivatives are used in the development of electroluminescent (EL) devices. In these applications, the compound can function as a hole injection material. This role is crucial for balancing the charge carrier (electron and hole) injection and transport within the emissive layer of the device, which is a key factor in achieving high electroluminescence efficiency.

Energy Storage Systems

The phenazine (B1670421) family, to which this compound belongs, is an emerging class of organic compounds for electrochemical energy storage applications. digitellinc.comresearchgate.net These molecules are considered promising for their multi-redox activity, structural diversity, and low toxicity. digitellinc.com

Redox Flow Batteries (RFBs)

This compound (DMPZ) has been identified as a significant organic redox material for use in redox flow batteries (RFBs). google.com A key feature of DMPZ is its ability to undergo a two-stage, reversible electrochemical reaction, acting as a multi-redox material. google.com This means that a single DMPZ molecule can exhibit two distinct redox peaks, which can lead to a higher energy density compared to single-redox organic materials at the same concentration. google.com The compound demonstrates remarkable kinetics and chemical stability in these systems. researchgate.net

Table 1: Electrochemical Properties of this compound (DMPZ) in an RFB System

| Property | Value | Notes |

| Redox Activity | Double-redox | Exhibits two stages of reversible electrochemical activity. google.com |

| Redox Potentials | -0.15 V and 0.61 V | vs. Ag/Ag⁺ reference electrode. researchgate.net |

| State of Charge (SOC) Indication | Visual (Marked Color Change) | The compound's color changes with its oxidation state, allowing for visual monitoring of the battery's charge. researchgate.net |

A primary challenge in RFB development is achieving high energy density. researchgate.net this compound is a promising candidate for creating high-density energy applications. digitellinc.com Its multi-redox capability is a key strategy for boosting energy density. researchgate.net By transferring multiple electrons per molecule, DMPZ can increase the energy storage capacity beyond that of conventional single-redox materials. researchgate.netgoogle.com

Research has shown that a flow cell pairing DMPZ with 9-fluorenone (B1672902) (FL) as the catholyte can achieve a high energy density. researchgate.net However, a notable challenge is the low solubility of DMPZ in common non-aqueous solvents like acetonitrile, which can limit the maximum achievable energy density in a practical RFB system. google.com Despite this, its unique multi-redox properties continue to make it a focal point of research for developing next-generation, high-energy-density RFBs. researchgate.netgoogle.com

Table 2: Performance of a DMPZ-Based Redox Flow Battery

| RFB System | Reported Energy Density per Mole | Reference |

| DMPZ / 9-fluorenone (FL) | ≈85 W hr mol⁻¹ | researchgate.net |

Anolyte and Catholyte Candidates in Aqueous Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for large-scale energy storage, and phenazine-based compounds are actively studied for this purpose. mdpi.com For a molecule to be effective in an AORFB, it must be highly soluble in water-based electrolytes. mdpi.com While derivatives of phenazine have been successfully modified to enhance water solubility, the parent this compound molecule exhibits low solubility in aqueous solutions, which limits its direct application in this context.

Researchers have focused on functionalizing the phenazine core to create effective anolytes (negative electrolytes). By introducing hydrophilic substituents, scientists have developed phenazine-based compounds that are highly soluble (up to 1.3 M) and demonstrate stable performance in neutral, acidic, and basic conditions. mdpi.com For instance, a modified phenazine anolyte paired with a TEMPOL catholyte showed stable operation for over 100 cycles in neutral conditions. mdpi.com Another derivative, 7,8-dihydroxyphenazine-2-sulfonic acid, achieved a reversible anolyte capacity of 67 Ah L⁻¹ with exceptional stability over 500 cycles. repec.org

While these studies highlight the potential of the phenazine scaffold, they underscore the necessity of structural modification to overcome the solubility challenges of DMPZ itself for use in aqueous systems. There is less research into their use as catholytes (positive electrolytes), as stable, high-potential organic catholytes are generally more challenging to develop. mdpi.comdigitellinc.com

Lithium-Oxygen (Li-O₂) Batteries

In the field of Lithium-Oxygen (Li-O₂) batteries, which offer exceptionally high theoretical energy density, this compound has been identified as a highly effective soluble redox mediator (RM). rsc.orgresearchgate.net The primary challenge in Li-O₂ batteries is the sluggish and inefficient decomposition of the solid discharge product, lithium peroxide (Li₂O₂), during the charging cycle, which leads to high overpotential and poor cycle life. rsc.org

The table below summarizes findings on the impact of DMPZ in Li-O₂ batteries.

| Electrolyte System | Key Finding | Reference |

| LiTFSI in DMSO | Addition of DMPZ significantly improved the cycling stability. | fishersci.com |

| (LiTFSI + LiNO₃) in TEGDME | DMPZ had a moderate effect on improving cycling performance. | fishersci.com |

| LiTFSI in TEGDME | DMPZ had only a minor effect on cycling performance. | fishersci.com |

| 1 M LiTFSI/DEGDME | DMPZ used with DABCO lowered the charging plateau. | cymitquimica.com |

This interactive table summarizes the performance of DMPZ as a redox mediator in various Li-O₂ battery electrolyte systems.

To harness the full potential of this compound and other redox mediators in Li-O₂ batteries, several strategies have been developed:

Rational Selection Based on Physicochemical Properties: A key strategy is the selection of RMs based on their ionization energies and redox potentials. rsc.org An ideal RM should have a redox potential that is higher than the thermodynamic potential of Li₂O₂ formation but as low as possible to minimize the charging voltage. rsc.org DMPZ was identified through this approach as having a remarkably low overpotential. rsc.org

Optimization of the Electrolyte Environment: The performance of DMPZ as an RM is highly dependent on the electrolyte solvent and salt composition. fishersci.com The use of high donor number (DN) solvents, such as DMSO, has been shown to significantly enhance the cycling stability in the presence of DMPZ. fishersci.com Additives like lithium nitrate (B79036) (LiNO₃) can also improve performance by passivating the lithium metal anode and reducing parasitic side reactions, creating a more favorable environment for the RM to function. fishersci.com

Promoting Solution-Phase Reaction: A major cause of battery failure is the growth of an insulating Li₂O₂ film on the electrode surface. mdpi.com Redox mediators like DMPZ can shift the oxygen reduction reaction into the solution phase. This avoids the surface-passivation issue, allowing for the formation of Li₂O₂ away from the electrode and leading to significantly higher discharge capacities. mdpi.com

Aqueous Zinc-Ion Batteries (ZIBs) as Organic Cathode Materials

This compound has been investigated as a promising organic cathode material for aqueous zinc-ion batteries (ZIBs). nih.gov ZIBs are considered a safe and cost-effective alternative to lithium-ion systems. mdpi.comsigmaaldrich.com In this application, the DMPZ molecule undergoes a two-electron redox process, generating the radical cation DMPZ⁺ and the dication DMPZ²⁺, which allows for the storage of charge. nih.gov

A significant challenge for small organic molecules in battery applications is their tendency to dissolve in the electrolyte, leading to capacity fade. nih.gov Research has shown that this can be overcome by using a highly concentrated, or "water-in-salt," electrolyte. In a 17 m NaClO₄ electrolyte, DMPZ demonstrated excellent cycling performance, with a degradation rate below 0.5% per day over 1000 cycles at a current rate of 1C. nih.gov

Furthermore, polymers based on the dihydrophenazine structure have also shown great promise. A poly-(N-phenyl-5,10-dihydrophenazine) (p-DPPZ) cathode exhibited a high discharge specific capacity of 136 mAh g⁻¹ and operated at two distinct voltage plateaus (1.18 V and 0.65 V vs. Zn²⁺/Zn). sigmaaldrich.com This material also demonstrated excellent rate performance and an ultralong cycle life, retaining 95.1% of its capacity after 5000 cycles. sigmaaldrich.com

| Cathode Material | Electrolyte | Specific Capacity | Cycling Stability | Voltage Plateau(s) | Reference |

| DMPZ | 17 m NaClO₄ | --- | <0.5% degradation/day over 1000 cycles | Two-electron redox | nih.gov |

| p-DPPZ Polymer | --- | 136 mAh g⁻¹ at 0.05 A g⁻¹ | 95.1% retention after 5000 cycles | 1.18 V, 0.65 V | sigmaaldrich.com |

This interactive table presents the electrochemical performance of DMPZ and its polymer derivative as cathode materials in Aqueous Zinc-Ion Batteries.

Lithium-Ion Batteries (LIBs) as Organic Cathode Materials

Materials incorporating the 5,10-dihydrophenazine (B1199026) motif are considered superior organic cathode materials for rechargeable lithium-ion batteries (LIBs). scbt.comtcichemicals.comchemimpex.com While the direct use of the DMPZ monomer is limited, its incorporation into larger polymer or oligomer structures has proven to be a highly effective strategy. chemimpex.comgoogle.com Polymerization addresses the critical issue of solubility in organic electrolytes, which would otherwise cause rapid capacity loss. ekb.eg

Researchers have synthesized novel oligomers and polymers from industrial waste phenazine, creating sustainable cathode materials. chemimpex.commdpi.com Two such oligomers, PMPPZ and PMEPZ, demonstrated good electrochemical stability and a double-electron transfer mechanism. scbt.comchemimpex.com When composited with multi-walled carbon nanotubes (MWCNTs), the PMEPZ material achieved an initial discharge capacity as high as 303 mAh g⁻¹ with an active-site utilization of up to 99%. chemimpex.commdpi.com Similarly, ester-linked dihydrophenazine-based polymers (PPDC and PPTC) also exhibited high specific capacities and excellent long-term cycling stability. google.com

| Cathode Material | Initial Discharge Capacity | Cycling Performance | Rate Capability | Reference |

| PMPPZ | 88 mAh g⁻¹ | --- | --- | scbt.comchemimpex.com |

| PMEPZ | 152 mAh g⁻¹ | --- | --- | scbt.comchemimpex.com |

| PMEPZ–MWCNTs | 303 mAh g⁻¹ | 252 mAh g⁻¹ after 300 cycles | --- | chemimpex.commdpi.com |

| PPDC Polymer | 180 mAh g⁻¹ at 0.2 A g⁻¹ | 109 mAh g⁻¹ after 1000 cycles | 141 mAh g⁻¹ at 2 A g⁻¹ | google.com |

| PPTC Polymer | 120 mAh g⁻¹ at 0.2 A g⁻¹ | 78 mAh g⁻¹ after 1000 cycles | 64 mAh g⁻¹ at 2 A g⁻¹ | google.com |

This interactive table summarizes the performance of various dihydrophenazine-based polymers as cathode materials in Lithium-Ion Batteries.

Fluorescent Dyes and Biochemical Probes

Beyond energy storage, this compound is utilized as a fluorescent dye. chemimpex.com Its molecular structure gives it unique photophysical properties that are valuable in research. It is employed in biochemical assays where its fluorescence allows for the sensitive and specific tracking of cellular processes. chemimpex.com

The compound is also used in studies involving reactive oxygen species (ROS). chemimpex.com By acting as a probe, it helps researchers gain a better understanding of oxidative stress mechanisms within biological systems. chemimpex.com

Textile Dyeing Applications for Cellulose (B213188) Fibers

Biological and Biomedical Research Applications of Phenazine Redox Mechanisms

Investigation of Biological Redox Processes and Electron Transfer

5,10-Dihydro-5,10-dimethylphenazine serves as a significant model compound for the investigation of biological redox reactions and electron transfer mechanisms. Its core structure allows it to undergo successive reversible one-electron oxidation-reduction steps, making it an ideal candidate for research into these fundamental electrochemical processes. The redox properties of DMPZ are crucial for its biological activity, as it can participate in redox cycling, which enhances its reactivity within biological systems.

The methyl groups at the 5 and 10 positions of the phenazine (B1670421) ring play a crucial role in stabilizing the resulting radical cation, which facilitates this reversible redox behavior. The radical cation derived from DMPZ is nearly planar, a structural feature that aids in the delocalization of the unpaired electron, a critical aspect of its catalytic and electron transfer capabilities. This stability and predictable electrochemical behavior allow researchers to use DMPZ to probe and understand the complex electron transfer chains that are vital for cellular metabolism and energy production. Inspired by the essential role of phenazine derivatives in biological redox cycling and electron transfer, these molecules have been integrated into synthetic systems to mimic and study these natural processes. rsc.org

Table 1: Electrochemical Properties of this compound (DMPZ)

| Property | Value / Description | Significance in Redox Research | Reference |

|---|---|---|---|

| Molecular Formula | C₁₄H₁₄N₂ | Basic chemical identity. | |

| Molecular Weight | 210.27 g/mol | Foundational physical property. | |

| Electrochemical Behavior | Exhibits two successive reversible one-electron oxidation-reduction steps. | Allows it to act as a stable electron shuttle, ideal for studying multi-step electron transfer processes. | |

| Oxidation Potential | Peak at +0.45 V (in dichloromethane). | Quantifies the ease with which it donates an electron, a key parameter in redox studies. |

| Radical Cation Structure | Nearly planar with a dihedral angle of 3.3° along the N–N axis. | The planarity facilitates electron delocalization, stabilizing the radical intermediate for study. | |

Role as Electron Donor-Acceptor Systems in Biological Contexts

The molecular structure of 5,10-dihydrophenazine (B1199026) derivatives allows them to function effectively in electron donor-acceptor (EDA) systems. researchgate.netacs.org In such systems, the dihydrophenazine moiety typically acts as the electron donor. researchgate.nethhu.de This capability is being explored in the design of complex molecular assemblies. For instance, compact electron donor/acceptor dyads have been created using 5,10-dihydrophenazine as the electron donor and other molecules, like BODIPY, as the electron acceptor. researchgate.net

The formation of charge-transfer complexes is a key feature of these systems. acs.org When combined with strong electron acceptors, dihydrophenazine derivatives can form these complexes, which are fundamental to understanding charge transfer dynamics in various chemical and biological environments. acs.org The design of donor-acceptor-donor (D-A-D) or acceptor-donor-acceptor (A-D-A) systems often utilizes the 5,10-dihydrophenazine core as the potent electron donor. hhu.de This principle is applied in developing materials where the charge transfer between the donor and acceptor units can be controlled and studied. hhu.de

Potential in Photodynamic Therapy (PDT) Applications

Photodynamic therapy (PDT) is a therapeutic modality that uses a photosensitizer, a light source, and oxygen to generate reactive oxygen species (ROS) that can lead to cell death. nih.gov this compound has been explored for its potential use in PDT. chemimpex.com The principle of PDT involves the administration of a photosensitizing agent that, when activated by light of a specific wavelength, can induce cellular damage, making it a strategy for targeting cancer cells. nih.govchemimpex.com

The structural characteristics of compounds like DMPZ are relevant to their potential as photosensitizers. chemimpex.com Their ability to participate in reactions that generate cytotoxic species upon light activation is the basis for their investigation in this medical application. chemimpex.com While research is ongoing, the unique properties of dihydrophenazine derivatives make them candidates for developing more effective photosensitizers for PDT. chemimpex.com

Interactions with Cellular Components and Influence on Biochemical Pathways

The biological activity of this compound is linked to its interactions with various cellular components, which can influence biochemical pathways. Its redox properties enable it to interact with biological molecules like enzymes through electron transfer, potentially altering their function.

One significant mechanism of action is the generation of Reactive Oxygen Species (ROS), which can induce oxidative stress within cells and contribute to cytotoxicity. Furthermore, research suggests that DMPZ may interact with DNA. It is proposed that the compound may intercalate, or insert itself, between the base pairs of DNA strands, an action that could disrupt critical cellular processes such as DNA replication and transcription. The ability of DMPZ to penetrate cell membranes effectively is a key structural characteristic that facilitates these interactions. These interactions can ultimately lead to the induction of apoptosis, or programmed cell death, in certain cell populations.

Table 2: Summary of Investigated Biological Interactions